Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate
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Overview
Description
Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate is a complex organic compound that features a combination of indole, carbamate, and hydrazinecarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the hydrazinecarbonyl group. The final step involves the formation of the carbamate linkage under controlled conditions. Common reagents used in these reactions include tert-butyl chloroformate, hydrazine hydrate, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its properties make it suitable for applications in coatings, adhesives, and other specialty products .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[1-(hydrazinecarbonyl)ethyl]carbamate
- tert-butyl N-[1-(hydrazinecarbonyl)-1-methylethyl]carbamate
- tert-butyl N-[1-[[1-(hydrazinecarbonyl)-3-methylsulfanyl-propyl]carbamoyl]-2-(1H-indol-3-yl)ethyl]carbamate
Uniqueness
Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate is unique due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
72156-66-2 |
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Molecular Formula |
C25H31N5O4 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C25H31N5O4/c1-25(2,3)34-24(33)29-21(14-17-15-27-19-12-8-7-11-18(17)19)22(31)28-20(23(32)30-26)13-16-9-5-4-6-10-16/h4-12,15,20-21,27H,13-14,26H2,1-3H3,(H,28,31)(H,29,33)(H,30,32) |
InChI Key |
SLXMQERYTLTDTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NN |
Origin of Product |
United States |
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